Galactose
Overview
Description
Galactose is a monosaccharide, a simple sugar that is a member of a group of carbohydrates known as simple sugars . It is usually found in nature combined with other sugars, as in lactose (milk sugar) . Galactose is also found in complex carbohydrates and in carbohydrate-containing lipids .
Synthesis Analysis
Galactose is currently produced enzymatically in a kinetically-controlled reaction of lactose transgalactosylation catalyzed by β-galactosidases from different microbial strains . The enzymatic synthesis of Galactose, although being an established technology, still offers many technological challenges and opportunities for further development .Molecular Structure Analysis
Galactose can exist in both open-chain and cyclic forms . The open-chain form has a carbonyl at the end of the chain . The molecular formula of galactose is C6H12O6 .Chemical Reactions Analysis
Galactose metabolism involves several enzymes including galactose-1-phosphate uridyltransferase, galactokinase, and uridine diphosphate (UDP)-galactose-4′-epimerase . These enzymes are involved in the Leloir pathway, which is crucial for the conversion of galactose into glucose-1-phosphate .Physical And Chemical Properties Analysis
Galactose is an odorless white solid . Its density is 1.5 g/cm3 . The molecular mass of galactose is 180.156 g/mol . The melting point is between 168–170 °C .Scientific Research Applications
Brain Aging Models :
- Galactose is used to create animal models for studying brain aging. Studies reveal that chronic administration of D-galactose in rodents mimics several features of aging, including neurobehavioral and neurochemical changes. However, the consistency of results across studies varies, indicating the need for refinement in these models (Sadigh-Eteghad et al., 2017).
Cognitive Functions and Learning :
- Research on Wistar rats indicates that acute doses of D-galactose can have positive effects on learning and memory, but these effects diminish with chronic dosing. This suggests a complex relationship between galactose administration and cognitive functions (Chogtu et al., 2018).
Neurodegenerative Disease Research :
- Oral treatment with galactose has shown promise in preventing cognitive deficits in animal models of Alzheimer's disease. It appears that galactose may provide an alternative source of energy in the brain, potentially alleviating glucose hypometabolism associated with neurodegenerative conditions (Salković-Petrisic et al., 2014).
Neuroprotection and Exercise :
- Studies have demonstrated that moderate exercise can mitigate neurodegeneration in D-galactose-induced aging mice, highlighting the potential of lifestyle interventions in managing age-related neurodegenerative changes (Li et al., 2016).
Nutritional Perspectives and Aging :
- Dietary interventions, such as the inclusion of fructo-oligosaccharides, have been explored in the context of D-gal
Gender Differences in Aging :
- Research has shown that there are sex-dependent differences in response to D-galactose-induced aging in mice, with males and females exhibiting distinct patterns of vulnerability and behavioral changes. This highlights the importance of considering gender in aging research (Baeta-Corral et al., 2018).
Galactose Tolerance in Galactosaemia :
- Studies on patients with classical galactosaemia suggest that they may have a high tolerance for oral galactose, indicating that strict dietary restrictions on small amounts of galactose may not be necessary (Bosch et al., 2004).
Oxidative Stress and Neuroprotection :
- Research indicates that chronic exposure to D-galactose can lead to memory loss, neurodegeneration, and oxidative damage in mice. Protective effects have been observed with the use of antioxidants like R-α-lipoic acid, suggesting potential therapeutic avenues for age-related cognitive decline (Cui et al., 2006).
Galactose as a Hormetic Sugar :
- A study exploring the acute effects of oral galactose on the redox regulatory network in rats suggests a hormetic hypothesis for galactose, proposing that its protective effects might stem from its pro-oxidative action at the biochemical level (Homolak et al., 2021).
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-PHYPRBDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189974 | |
Record name | alpha-D-Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
683.0 mg/mL | |
Record name | D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
alpha-D-GALACTOSE | |
CAS RN |
3646-73-9 | |
Record name | α-D-Galactopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3646-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galactose [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Galactopyranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IOF6H4H77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C | |
Record name | D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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